Streptose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13008-73-6 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanedial |
InChI |
InChI=1S/C6H10O5/c1-4(9)6(11,3-8)5(10)2-7/h2-5,9-11H,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
NMHIUKCEPXGTRP-HCWXCVPCSA-N |
SMILES |
CC(C(C=O)(C(C=O)O)O)O |
Isomeric SMILES |
C[C@@H]([C@](C=O)([C@H](C=O)O)O)O |
Canonical SMILES |
CC(C(C=O)(C(C=O)O)O)O |
Origin of Product |
United States |
Stereochemical and Conformational Aspects of Streptose
Elucidation of Absolute and Relative Stereochemistry of Streptose
Through a series of degradative procedures, streptomycin (B1217042) was broken down into its three constituent parts: streptidine (B14820), this compound, and N-methyl-L-glucosamine. ic.ac.ukslideshare.net The stereochemistry of this compound was deduced from the properties of its derivatives obtained through these degradation reactions. gla.ac.uk Specifically, this compound was identified as an L-sugar, with the L-configuration at C-4. gla.ac.ukannualreviews.org The absolute configuration of the stereogenic centers within the this compound moiety was determined through careful chemical transformations and analysis of the resulting products. gla.ac.ukannualreviews.org
The furanose ring structure of this compound was also established during these early studies. ontosight.aigla.ac.uk The presence of a formyl group at the 3-position and the deoxy nature at the 5-position contribute to its distinctive branched-chain structure, which is similar in some aspects to apiose. ontosight.aiwikipedia.orgcdnsciencepub.com
Conformational Analysis of this compound in Solution and Solid State
The conformational behavior of this compound, both as a free sugar and as part of the streptomycin molecule, is critical for understanding its interactions and biological function. Conformational analysis provides insights into the preferred three-dimensional shapes that the molecule adopts.
Spectroscopic Approaches for this compound Conformational Studies (e.g., High-Resolution NMR, X-ray Crystallography)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. researchgate.netunibas.it NMR studies on streptomycin have provided valuable information about the flexibility of its constituent sugar units, including this compound. researchgate.netresearchgate.netunirioja.es These studies have shown that while the streptidine and N-methyl-L-glucosamine rings tend to adopt well-defined chair conformations, the furanose ring of this compound exhibits more flexibility. researchgate.netunirioja.es
X-ray crystallography provides atomic-resolution structures of molecules in the solid state. creative-biostructure.comelifesciences.org Crystal structures of streptomycin, including complexes with ribosomal subunits, have offered insights into the conformation of the this compound moiety when bound to a biological target. nih.govroyalsocietypublishing.org These studies have shown that the this compound moiety, particularly the aldehyde group (which exists in a hydrated gem-diol form in the bound state), can be relatively flexible. nih.govresearchgate.net Electron density maps from cryo-EM studies have revealed details about the orientation and interactions of the this compound aldehyde group when streptomycin is bound to the ribosome. nih.govelifesciences.org
Data from spectroscopic studies highlight the dynamic nature of the this compound ring:
| Technique | State | Key Finding |
| High-Resolution NMR | Solution | Furanose ring exhibits flexibility and different puckering conformations. unirioja.es |
| X-ray Crystallography | Solid (Bound) | This compound moiety can be relatively flexible, especially the aldehyde group. nih.govresearchgate.net |
| Cryo-EM (with binding) | Solid (Bound) | Provides details on the orientation and interactions of the aldehyde group. nih.govelifesciences.org |
Computational Modeling for this compound Conformational Landscape and Dynamics
Computational modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, complement experimental methods by providing a theoretical understanding of the conformational landscape and dynamics of molecules like this compound. unibas.itresearchgate.net
Computational studies can help to interpret experimental data and provide a more complete picture of molecular flexibility. researchgate.netresearchgate.net For instance, computational analysis can simulate and interpret the conformations of frozen states observed in dynamic NMR experiments. unibas.it
Influence of this compound Stereochemistry on Molecular Recognition and Interactions (General Academic Perspective)
The stereochemistry of this compound plays a crucial role in the molecular recognition and interactions of streptomycin with its biological targets, primarily the bacterial ribosome. slideshare.netscirp.org Molecular recognition involves the specific interaction between molecules through noncovalent forces, and stereochemistry is a key determinant of this specificity. nih.govwikipedia.orgmdpi.com
Studies on the binding of streptomycin to the ribosome have highlighted the interactions involving the this compound moiety. nih.govresearchgate.netelifesciences.org The hydrated aldehyde (gem-diol) form of the this compound aldehyde group has been shown to participate in hydrogen bonding interactions with ribosomal RNA (rRNA) residues and surrounding water molecules in the binding pocket. nih.govelifesciences.org These specific interactions are mediated by the stereochemical presentation of the functional groups on this compound.
Furthermore, the relative flexibility of the this compound moiety, as observed in conformational studies, may play a role in the induced fit or conformational adjustments that occur upon binding to the ribosome. nih.govresearchgate.net The ability of the this compound ring to adopt certain conformations can facilitate optimal interactions within the binding site, contributing to the stability of the complex.
Biosynthetic Pathways of Streptose
Precursor Utilization and Early Stages of Streptose Pathway Elucidation
The journey to understanding this compound biosynthesis began with the identification of its primary building block and the exploration of potential metabolic intermediates.
TDP-Glucose as a Central Biosynthetic Precursor for this compound
Early investigations into the biosynthesis of streptomycin (B1217042) identified D-glucose as the primary carbon source for all three of its constituent moieties: streptidine (B14820), N-methyl-L-glucosamine, and this compound. Isotopic labeling studies using specifically labeled D-[¹⁴C]glucose demonstrated that the carbon skeleton of glucose is incorporated into this compound, albeit with a significant rearrangement. These experiments revealed that the C-3' branch carbon atom of L-streptose originates from C-3 of D-glucose, suggesting an intramolecular rearrangement of a hexose (B10828440) precursor.
Further research into nucleotide-activated sugars in Streptomyces griseus led to the identification of thymidine (B127349) diphosphate (B83284) glucose (TDP-glucose) as the key activated precursor for this compound synthesis. The biosynthesis of this compound is now understood to proceed through a pathway analogous to that of other 6-deoxyhexoses, such as L-rhamnose, where TDP-glucose serves as the initial substrate. The enzyme glucose-1-phosphate thymidylyltransferase, encoded by the strD gene in the streptomycin biosynthetic gene cluster, catalyzes the formation of TDP-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP).
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
| D-Glucose | Primary carbon source | |
| Glucose-1-phosphate | G1P | Direct precursor for TDP-glucose |
| Thymidine diphosphate glucose | TDP-glucose | Activated precursor for the this compound pathway |
| TDP-4-keto-6-deoxy-D-glucose | Key intermediate after dehydration | |
| TDP-4-keto-6-deoxy-L-mannose | Intermediate after epimerization |
Exploration of Alternative Substrates and Metabolic Intermediates in this compound Biosynthesis
While TDP-glucose is firmly established as the central precursor, the exploration of alternative substrates in this compound biosynthesis has been limited. The high specificity of the enzymes in the pathway, particularly the initial dehydratase, suggests that other nucleotide-activated sugars are unlikely to be efficient substrates. Studies on related pathways, such as TDP-L-rhamnose biosynthesis, have shown that the enzymes involved are highly specific for their TDP-linked substrates.
The primary metabolic intermediates in the this compound pathway have been elucidated through the characterization of the enzymes involved and by analogy to the well-understood TDP-L-rhamnose pathway. Following the formation of TDP-glucose, the pathway proceeds through a series of enzymatic modifications to generate the final this compound moiety. The key identified and proposed intermediates include TDP-4-keto-6-deoxy-D-glucose and TDP-4-keto-6-deoxy-L-mannose. The detection and characterization of these transient intermediates remain challenging due to their instability and low cellular concentrations.
Enzymatic Mechanisms and Catalytic Intermediates in this compound Formation
The conversion of TDP-glucose to this compound is orchestrated by a series of enzymes that catalyze epimerization, dehydration, reduction, and a unique ring contraction.
Role of Epimerases in this compound Biosynthesis (e.g., RmlC, StrM, CBU1838 Orthologs)
Epimerases play a crucial role in altering the stereochemistry of the sugar molecule, a necessary step in the formation of L-streptose from a D-glucose precursor. The enzyme StrM, found in the streptomycin biosynthetic gene cluster of S. griseus, is a TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase. StrM is homologous to RmlC, the 3,5-epimerase in the TDP-L-rhamnose biosynthetic pathway.
The proposed mechanism for StrM involves a catalytic dyad of acidic and basic residues that facilitate the removal and re-addition of protons at C-3 and C-5 of the sugar ring. This double epimerization converts the D-xylo configuration of the intermediate to the L-lyxo configuration, which is a prerequisite for the subsequent reductive and ring contraction steps. Structural and functional studies of RmlC orthologs, such as CBU1838 from Coxiella burnetii (involved in the biosynthesis of a similar branched-chain sugar), have provided significant insights into the active site architecture and the catalytic mechanism of these epimerases. These studies support a model where the enzyme facilitates a stereochemical inversion at two chiral centers through a series of proton abstraction and donation steps.
Dehydratases and Reductases Involved in this compound Pathway Chemistry
The initial step in the modification of TDP-glucose is a dehydration reaction catalyzed by TDP-glucose 4,6-dehydratase, an enzyme encoded by the strE gene in S. griseus. This enzyme is homologous to RmlB from the TDP-L-rhamnose pathway. The reaction involves the oxidation of the C-4 hydroxyl group, followed by the elimination of a water molecule from C-5 and C-6, and finally a reduction at C-6. This results in the formation of the key intermediate, TDP-4-keto-6-deoxy-D-glucose. The mechanism of these NAD⁺-dependent dehydratases is well-characterized and involves a catalytic triad (B1167595) of residues that facilitate hydride transfer and proton abstraction.
Following the action of the epimerase, a reductase is required to reduce the keto group at C-4. In the streptomycin gene cluster, the strL gene encodes a protein with homology to dTDP-4-dehydrorhamnose reductase (RmlD). This enzyme is proposed to catalyze the reduction of the C-4 keto group of the TDP-4-keto-6-deoxy-L-mannose intermediate. This reduction is a critical step leading towards the final this compound structure. By similarity to RmlD, StrL is expected to utilize NAD(P)H as a cofactor to deliver a hydride to the C-4 position of the sugar ring.
Proposed Ring Contraction Mechanisms in this compound Biosynthesis
The most enigmatic and unique step in this compound biosynthesis is the contraction of the six-membered pyranose ring of the hexose precursor into the five-membered furanose ring of this compound. While the precise enzyme and mechanism responsible for this transformation in the this compound pathway have not been definitively characterized, a plausible mechanism can be proposed based on studies of analogous enzymatic reactions, such as that catalyzed by UDP-apiose/UDP-xylo-synthase (UAXS).
UAXS catalyzes a similar ring contraction in the biosynthesis of the branched-chain sugar apiose. The proposed mechanism for this compound ring contraction, inspired by the UAXS reaction, would likely involve the following key steps:
Oxidation: The enzyme, likely an oxidoreductase such as StrL or another dedicated enzyme, would first oxidize the C-3 hydroxyl group of the TDP-sugar intermediate to a keto group.
Aldol (B89426) Cleavage: The formation of the C-3 keto group would facilitate a retro-aldol cleavage of the C-2—C-3 bond, leading to the opening of the pyranose ring.
Decarbonylation or Rearrangement: Following ring opening, a rearrangement of the carbon skeleton would occur. In the case of this compound, this would involve the formation of the characteristic C-3' formyl group.
Ring Closure: A subsequent intramolecular aldol condensation between the C-1 aldehyde and the C-4 hydroxyl group would lead to the formation of the new five-membered furanose ring.
Reduction: Finally, the keto group at C-3 would be reduced to a hydroxyl group, yielding the final TDP-streptose product.
This proposed mechanism provides a chemically reasonable pathway for the formation of the unique furanose ring and branched-chain structure of this compound from a TDP-glucose precursor. Further biochemical and structural studies on the enzymes from the streptomycin biosynthetic cluster are required to fully elucidate the intricacies of this remarkable enzymatic transformation.
Investigation of Other Modifying Enzymes in this compound Pathway (e.g., Cytochrome P450 Enzymes)
The biosynthesis of natural products in Streptomyces often involves a variety of modifying or "tailoring" enzymes that add functional groups to a core scaffold, thereby increasing structural diversity and biological activity. Among the most versatile of these biocatalysts are the cytochrome P450 enzymes (P450s or CYPs). nih.gov These heme-thiolate proteins are monooxygenases that catalyze a wide array of chemical reactions, with hydroxylation being the most common. nih.govbiomolther.org
Genomic sequencing of various Streptomyces species has revealed an abundance of P450 genes, many of which are located within secondary metabolite biosynthetic gene clusters (BGCs). nih.govresearchgate.net In these pathways, P450s typically catalyze the final, post-scaffold assembly steps. biomolther.orgnih.gov For example, in the biosynthesis of the macrolide rapamycin, two P450 enzymes, RapJ and RapN, are involved in the final tailoring steps. biomolther.org Similarly, in a recent metabolic engineering study for anthracycline biosynthesis in Streptomyces peucetius, the cytochrome P450 monooxygenase DoxA was identified as a key enzyme in downstream tailoring steps. frontiersin.orgnih.gov
While P450s are well-documented for their role in modifying the aglycone core of many antibiotics, their direct involvement in the biosynthetic pathway of the this compound moiety itself is not as clearly defined in current research. The this compound pathway primarily involves a series of reactions including phosphorylation, oxidation, epimerization, and reduction catalyzed by specific dehydrogenases, isomerases, and reductases encoded within the streptomycin (str) gene cluster. Although P450s are prevalent in Streptomyces and are known to modify various scaffolds, specific P450 enzymes dedicated to tailoring the this compound sugar intermediate have not been explicitly characterized as part of its core biosynthesis. nih.govrsc.org Further investigation into the full complement of enzymes associated with the streptomycin BGC may yet reveal tailoring enzymes, such as P450s or others, that perform final modifications on the this compound unit before or after its incorporation into the final streptomycin molecule.
Genetic Organization and Regulation of this compound Biosynthetic Gene Clusters
Identification and Characterization of the "str" Gene Loci in Streptomyces griseus and Related Organisms
The biosynthesis of this compound is intrinsically linked to the production of the antibiotic streptomycin, and the genes responsible are organized into a distinct biosynthetic gene cluster (BGC) in Streptomyces griseus. nih.gov This cluster, often referred to as the str gene cluster, contains the genetic blueprint for the enzymes required to synthesize the three components of streptomycin—streptidine, this compound, and N-methyl-L-glucosamine—and to assemble them. uniprot.org
Early research successfully cloned and characterized portions of this cluster. nih.gov Sequencing efforts identified several key genes clustered around the major streptomycin resistance gene, aphD (also known as strA), which encodes a streptomycin 6-phosphotransferase. nih.govoup.comthepharmajournal.com The organization of these genes has been extensively studied, revealing a complex and tightly regulated system. nih.gov
The complete genome sequence of S. griseus IFO 13350 confirmed the presence of a single, large str gene cluster within its 8.5 Mb linear chromosome. nih.gov This cluster occupies approximately 32.6 Kb and contains around 27 genes. thepharmajournal.com The genes are not strictly organized into sub-pathway specific operons; instead, genes for the synthesis of the different sugar moieties are intermingled, suggesting a need for highly coordinated expression. thepharmajournal.com Homologous gene clusters have been identified in other streptomycin-producing organisms like Streptomyces glaucescens, though gene order and sequence identity can vary significantly, indicating evolutionary divergence. thepharmajournal.com
| Gene | Putative Function | Role in Biosynthesis | Reference |
| strD | dTDP-glucose synthase / Hexose nucleotidylating enzyme | Involved in the initial steps of the this compound moiety synthesis from glucose-6-phosphate. oup.comresearchgate.net | oup.comresearchgate.net |
| strR | Pathway-specific transcriptional regulator | Controls the expression of other str biosynthetic genes. nih.govoup.com | nih.govoup.com |
| strA (aphD) | Streptomycin 6-phosphotransferase | Confers resistance to streptomycin and is involved in the final biosynthetic step. nih.govoup.com | nih.govoup.com |
| strB1 | Amidinotransferase | Catalyzes a key step in the formation of the streptidine moiety. uniprot.orgnih.govoup.com | uniprot.orgnih.govoup.com |
| strC | Enzyme for linkage | Believed to be involved in the linkage between streptidine-6-phosphate and dihydrothis compound. nih.gov | nih.gov |
| strS | Regulatory gene | Thought to be an additional regulatory element in the cluster. nih.gov | nih.gov |
Transcriptional and Post-Transcriptional Regulatory Elements Controlling this compound Biosynthesis (e.g., Factor A)
The expression of the str gene cluster, and thus the biosynthesis of this compound, is under the control of a sophisticated and well-studied hierarchical regulatory cascade initiated by a small, hormone-like signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). nih.govnih.gov This molecule acts as an autoregulator, triggering both streptomycin production and cellular differentiation in S. griseus when it reaches a critical concentration. nih.gov
The A-factor regulatory cascade can be summarized as follows:
A-factor Binding and Receptor Inactivation : At low concentrations, a specific A-factor receptor protein, ArpA, functions as a repressor. nih.gov It binds to the promoter region of the adpA gene, preventing its transcription. When the extracellular concentration of A-factor increases to a threshold level, it diffuses into the cell and binds to ArpA. nih.govnih.gov This binding event causes a conformational change in ArpA, leading to its dissociation from the adpA promoter. nih.gov
Activation of AdpA : With the repressor removed, the adpA gene is transcribed. AdpA is a key transcriptional activator belonging to the AraC/XylS family of regulatory proteins. nih.gov As a global regulator, AdpA controls the expression of numerous genes related to secondary metabolism and morphological development in S. griseus. nih.govresearchgate.net
Induction of the Pathway-Specific Activator strR : One of the primary targets of AdpA is the pathway-specific regulatory gene within the streptomycin BGC, strR. nih.govresearchgate.net AdpA directly binds to upstream activating sequences in the promoter region of strR, inducing its transcription. researchgate.net
Activation of Biosynthetic Genes : The StrR protein, once expressed, acts as the direct transcriptional activator for the other biosynthetic genes within the str cluster. nih.govresearchgate.net It controls at least nine transcriptional units, ensuring the coordinated expression of all the enzymes required for the synthesis of streptidine, this compound, and N-methyl-L-glucosamine, as well as their final assembly. researchgate.netfrontiersin.org
This multi-layered regulatory network ensures that the significant metabolic investment required for streptomycin production is only undertaken at the appropriate time in the bacterial life cycle, typically during the stationary phase after a sufficient cell density has been achieved. nih.govnih.gov
Metabolic Flux Control and Engineering Strategies for Optimized this compound Biosynthesis
Antibiotics like streptomycin are derived from specific precursors that originate from primary metabolic pathways. nih.gov The this compound moiety, for instance, is derived from glucose-6-phosphate. Therefore, strategies to increase its biosynthesis focus on enhancing the supply of this precursor and the necessary cofactors, such as NADPH.
Key metabolic engineering strategies applicable to optimizing this compound biosynthesis include:
Enhancing Precursor Supply : Metabolic flux analysis can identify bottlenecks in central carbon metabolism. nih.gov For example, studies in Streptomyces coelicolor have compared the carbon flux distribution between a wild-type strain and a mutant with deleted antibiotic pathways. nih.gov Such analyses revealed that enhancing the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) could increase the pool of NADPH, a critical reducing equivalent for many biosynthetic steps. nih.gov Genetic modifications could be engineered to upregulate key enzymes in the PPP or downregulate competing pathways to divert more glucose into the this compound pathway.
Overexpression of Regulatory Genes : Since the A-factor cascade tightly controls streptomycin production, engineering this regulatory system is a powerful strategy. Overexpression of key positive regulators, such as adpA or the pathway-specific activator strR, can lead to earlier and higher levels of str gene cluster expression. nih.gov Studies have shown that overexpression of adpA caused the wild-type S. griseus strain to produce streptomycin earlier and in larger quantities. nih.gov
Optimization of Fermentation Conditions : While not a genetic strategy, controlling the metabolic state of the organism through fermentation conditions is crucial. The production of streptomycin is known to occur in distinct phases, with high production rates being heavily dependent on the availability of glucose and oxygen, while being sensitive to factors like pH and ammonia (B1221849) levels. slideshare.net
Genome-Scale Metabolic Models (GSMMs) : The development of comprehensive metabolic models for Streptomyces species allows for in silico prediction of the effects of gene knockouts or overexpressions. These models can guide rational engineering strategies by identifying the most promising targets for genetic manipulation to increase the flux towards streptomycin precursors without compromising essential cellular functions. nih.gov
Mutational and Genetic Engineering Approaches for this compound Pathway Dissection
Analysis of this compound-Related Idiotophic Mutants for Pathway Elucidation
A classical and powerful method for dissecting a biosynthetic pathway is through the generation and analysis of idiotrophic mutants. These are mutants that have lost the ability to produce a specific secondary metabolite (e.g., streptomycin) but can have this ability restored by the addition of a metabolic intermediate that is formed downstream of the genetic block. researchgate.net The characterization of such mutants in S. griseus has been instrumental in elucidating the steps of streptomycin biosynthesis.
In a key study, sixteen streptomycin-idiotrophic mutants (smi) of S. griseus were isolated and characterized. researchgate.net Through a combination of cosynthesis experiments (where different mutant strains are grown together to see if one can provide a missing intermediate to another) and feeding studies with known precursors, these mutants were grouped into distinct classes based on the location of their metabolic block. researchgate.net
The analysis revealed three main classes of mutants:
Class I : Mutants blocked in the initial transamination step of the streptidine pathway.
Class II : Mutants blocked in later steps of the streptidine pathway.
Class III : Mutants with defects outside of the streptidine biosynthesis pathway, implicating blocks in the this compound or N-methyl-L-glucosamine pathways. researchgate.net
By observing which intermediates accumulated in a particular mutant and which precursors could rescue streptomycin production, researchers could piece together the sequence of biochemical reactions. For example, a mutant that cannot produce streptomycin on its own but can produce it when fed streptidine must have a mutation in a gene involved in streptidine biosynthesis. Conversely, a mutant that accumulates an intermediate of the streptidine pathway but still cannot produce streptomycin likely has a defect in one of the other two branches, such as the this compound pathway. This systematic analysis allows for the functional assignment of genes within the str cluster by correlating a specific gene mutation with the resulting metabolic block. researchgate.net
Heterologous Expression of this compound Biosynthesis Genes for Functional Characterization
The heterologous expression of the this compound biosynthesis gene cluster, or subsets thereof, has been instrumental in elucidating the roles of the key enzymes in this complex pathway. By isolating the genes of interest from their native regulatory networks in Streptomyces griseus, researchers can study their functions in a more controlled and simplified genetic background, such as that of Escherichia coli or other Streptomyces species. This strategy has been pivotal in confirming the proposed functions of the enzymes involved in the conversion of dTDP-D-glucose to dTDP-L-dihydrothis compound, the immediate precursor of the this compound moiety of streptomycin.
The primary goals of heterologously expressing these genes are to:
Verify the enzymatic function of individual proteins.
Reconstitute portions of or the entire biosynthetic pathway in vivo or in vitro.
Produce pathway intermediates for further biochemical analysis.
Engineer novel pathways for the production of modified sugar molecules.
Key Genes and Their Proposed Functions in this compound Biosynthesis
The biosynthesis of this compound from the precursor dTDP-D-glucose is believed to involve a series of enzymatic reactions catalyzed by proteins encoded by the str gene cluster in Streptomyces griseus. The key genes and their putative roles are outlined below:
| Gene | Proposed Enzyme Function |
| strD | dTDP-glucose synthase |
| strE | dTDP-D-glucose 4,6-dehydratase |
| strF | Putative dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| strM | Putative dTDP-4-keto-L-rhamnose 3,5-epimerase |
| strS | dTDP-dihydrothis compound synthase |
| strL | dTDP-dihydrothis compound-6-phosphate phosphatase |
Functional Characterization through Heterologous Expression
While a comprehensive study detailing the heterologous expression and functional characterization of the entire this compound biosynthetic pathway in a single system remains to be published, significant insights have been gained from the study of individual enzymes and related pathways.
For instance, the initial steps of the pathway, catalyzed by StrD (dTDP-glucose synthase) and StrE (dTDP-D-glucose 4,6-dehydratase), are analogous to the well-characterized pathways for the biosynthesis of other 6-deoxyhexoses, such as dTDP-L-rhamnose. Studies on the heterologous expression of the genes for these related pathways in hosts like E. coli have provided a strong foundation for understanding the likely functions of StrD and StrE.
The subsequent and more unique steps in this compound biosynthesis, involving the formation of the branched-chain sugar, are of particular interest. The functional characterization of StrS, the proposed dTDP-dihydrothis compound synthase, is crucial for understanding the key rearrangement reaction that introduces the formyl group. Heterologous expression of strS in a suitable host, followed by purification of the enzyme and in vitro assays with the appropriate substrate (dTDP-4-keto-L-rhamnose), would be the definitive method to confirm its function.
Similarly, the role of StrL as a phosphatase that removes the phosphate group from dTDP-dihydrothis compound-6-phosphate is a critical final step. Heterologous expression of strL would allow for the production of the enzyme to test its substrate specificity and catalytic activity. While a dedicated study on the heterologous expression of StrL is not yet available, research on phosphatases involved in the biosynthesis of other guanidinodeoxy-scyllo-inositol moieties in streptomycin production has demonstrated the feasibility of such approaches.
Challenges and Future Directions
The successful reconstitution of the entire this compound biosynthetic pathway in a heterologous host presents several challenges. These include ensuring the correct folding and activity of the expressed enzymes, the availability of the necessary substrates and cofactors in the host organism, and the potential toxicity of the intermediates or final product.
Future research will likely focus on the systematic heterologous expression of the this compound biosynthesis genes, both individually and in combination, to definitively characterize each enzymatic step. The use of engineered host strains with optimized metabolic backgrounds and the application of advanced analytical techniques will be crucial for detecting and quantifying the intermediates and final products of the reconstituted pathway. This will not only provide a complete understanding of this compound biosynthesis but also open up possibilities for the chemoenzymatic synthesis of novel sugar derivatives with potential therapeutic applications.
Chemical Synthesis Strategies for Streptose and Analogues
Semisynthesis of Streptose Derivatives from Pre-existing Natural Products (e.g., Streptomycin)
Given the complexity of its total synthesis, deriving this compound from naturally abundant streptomycin (B1217042) is an attractive alternative. Semisynthesis leverages the pre-existing, stereochemically defined this compound core within the antibiotic, modifying it to produce novel derivatives.
Streptomycin is a triglycoside composed of streptidine (B14820), this compound, and N-methyl-L-glucosamine. google.com Isolating the this compound unit requires the selective cleavage of the glycosidic bonds linking it to the other two components.
Early degradation studies of streptomycin established methods for this cleavage. nih.gov A common approach involves acidic methanolysis, where treatment with methanolic hydrogen chloride (HCl) can selectively cleave the glycosidic bond between the this compound and streptidine moieties. nih.gov For instance, a perbenzylated streptomycin derivative, when heated with 3 N HCl in methanol, yielded the corresponding methyl streptobiosaminide (the disaccharide of this compound and N-methyl-L-glucosamine) and a protected streptamine derivative. nih.gov This selective cleavage is a critical first step in utilizing streptomycin as a starting material for this compound-based derivatives. Subsequent steps would involve further hydrolysis or functional group manipulation to isolate or expose the this compound core for further derivatization.
Once the this compound moiety or a this compound-containing fragment is obtained, regioselective derivatization allows for the precise modification of its hydroxyl groups. This is essential for building new analogues with potentially altered biological activities.
For example, after isolating a protected streptamine derivative from streptomycin, protocols have been developed for its regioselective monodebenzylation, providing a free hydroxyl group at a specific position for subsequent glycosylation reactions. nih.gov Similarly, selective reduction of one azide group in a diazido-streptamine derivative offers a handle for further functionalization. nih.gov
Another approach involves direct modification of the streptomycin molecule. The free aldehyde group of the this compound moiety in streptomycin can be selectively reacted with nitroalkanes in the presence of a base to form nitroalkane derivatives. google.com These derivatives can then be reduced to primary amines, introducing new functionality directly onto the this compound core within the larger molecule. google.com
Synthesis of Novel this compound-Containing Glycoconjugates and Derivatives
The synthesis of novel glycoconjugates—molecules where a carbohydrate is covalently linked to another chemical species like a peptide or lipid—is a growing field of research. nih.gov Creating this compound-containing glycoconjugates and derivatives is driven by the search for new therapeutic agents.
This can be achieved through several routes:
Combinatorial Biosynthesis: This technique involves genetically engineering the biosynthetic pathways of microorganisms. For example, a mutant strain of Streptomyces venezuelae has been used as a host to express engineered deoxysugar biosynthetic pathways, allowing for the glycosylation of tylosin aglycones with novel sugars. researchgate.net A similar approach, termed "mutational biosynthesis," has been applied to Streptomyces griseus, the producer of streptomycin, to create new derivatives like deoxystreptomycin. google.com
Chemical Glycosylation: Using a synthetically or semisynthetically derived this compound donor, chemists can attach the sugar to various aglycones using the stereoselective glycosylation methods described in section 4.1.1. This allows for the creation of diverse glycoconjugates that are inaccessible through biological methods.
Modification of the this compound Core: The this compound scaffold itself can be chemically modified to create analogues. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, or hydroxyl groups can be deoxygenated or substituted, leading to a new class of this compound-based compounds.
These synthetic efforts provide access to novel molecules that can be screened for enhanced antibiotic activity, different target specificity, or other valuable biological properties, expanding the therapeutic potential of the unique this compound scaffold.
Development of Novel Linkage Chemistries for this compound Integration
The integration of this compound into new molecular frameworks, such as glycoconjugates or novel antibiotics, hinges on the formation of a stable glycosidic bond at its anomeric carbon. The development of novel linkage chemistries is crucial for creating this compound-containing compounds with tailored properties. Modern glycosylation techniques offer a versatile toolbox for this purpose, moving beyond the native glycosidic linkage found in streptomycin.
Glycosylation Strategies:
The core of integrating this compound into other molecules lies in glycosylation reactions, where a glycosyl donor (an activated form of this compound) reacts with a glycosyl acceptor (the molecule to which this compound will be attached). The efficiency and stereoselectivity of this reaction are paramount.
| Glycosylation Strategy | Description | Key Reagents/Conditions | Potential Application for this compound |
| Chemical Glycosylation | A versatile method involving the activation of the anomeric center of a this compound derivative to react with a nucleophilic hydroxyl group on an acceptor molecule. | Glycosyl halides, thioglycosides, or trichloroacetimidates as donors, promoted by Lewis acids (e.g., TMSOTf) or heavy metal salts. | Synthesis of this compound-containing oligosaccharides and small molecule glycoconjugates. |
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic glycosylation, offering high specificity and stereoselectivity. nih.gov | Glycosyltransferases specific for furanosidic sugars could potentially be used with an activated this compound donor (e.g., a nucleotide sugar analog). | Precise synthesis of complex glycoconjugates where specific stereochemistry is critical. nih.gov |
| Chemical Ligation | Involves the coupling of two unprotected fragments, one of which could be a this compound derivative, through a chemoselective reaction to form a stable linkage. | Methods like native chemical ligation could be adapted, requiring a this compound derivative with a suitable reactive handle. | Conjugation of this compound to peptides or proteins. |
This compound as a Glycosyl Donor and Acceptor:
To achieve novel linkages, this compound can be chemically modified to act as either a glycosyl donor or an acceptor.
This compound as a Donor: The anomeric hydroxyl group of this compound can be converted into a good leaving group (e.g., halide, thioether, trichloroacetimidate). This "activated" this compound donor can then react with a hydroxyl group on a target molecule (the acceptor). The choice of protecting groups on the other hydroxyls of this compound is critical to influence the stereochemical outcome of the glycosidic bond.
This compound as an Acceptor: Conversely, if one of the hydroxyl groups on this compound is left unprotected, it can act as a nucleophile (acceptor) and react with an activated glycosyl donor of another sugar. This would allow for the synthesis of oligosaccharides where this compound is not the terminal sugar.
The development of these strategies is foundational for creating libraries of this compound-containing compounds for biological screening.
Exploration of Functional Group Transformations on the this compound Moiety (e.g., formyl group modifications)
The formyl (aldehyde) group at the C-3 position of this compound is a prime target for chemical modification to generate this compound analogues with potentially novel biological activities. nih.govnih.govnih.gov The reactivity of this aldehyde allows for a wide range of functional group transformations.
Key Transformations of the this compound Formyl Group:
| Reaction Type | Description | Reagents/Conditions | Resulting Functional Group |
| Reduction | The formyl group is reduced to a primary alcohol. | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl group |
| Oxidation | The formyl group is oxidized to a carboxylic acid. | Mild oxidizing agents like Tollens' reagent or more robust ones like potassium permanganate (KMnO₄) under controlled conditions. | Carboxyl group |
| Reductive Amination | The formyl group reacts with an amine to form an imine, which is then reduced in situ to a secondary or tertiary amine. wikipedia.org | A primary or secondary amine, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgcommonorganicchemistry.com | Aminomethyl group |
| Wittig Olefination | The formyl group is converted into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com | A phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com | Alkene (vinyl) group |
| Formation of Imines, Oximes, and Hydrazones | The formyl group condenses with primary amines, hydroxylamine, or hydrazine, respectively. nih.govaxispharm.comnih.govyoutube.comkhanacademy.org | Primary amine, hydroxylamine, or hydrazine, often with mild acid catalysis. | Imine, Oxime, or Hydrazone |
| Henry Reaction (Nitroaldol Reaction) | The formyl group reacts with a nitroalkane in the presence of a base. | Nitroalkane (e.g., nitromethane), base (e.g., sodium methoxide). | β-Nitro alcohol |
Detailed Research Findings:
Nitroalkane Addition: A notable example of formyl group modification is the reaction of the aldehyde in streptomycin with nitroalkanes. In the presence of a base like sodium methylate, nitroalkanes react with the formyl group to yield nitro alcohol derivatives. These derivatives can be subsequently reduced, for instance with Raney nickel and hydrogen, to produce the corresponding primary amines. This creates a new amino group on the this compound moiety, which can significantly alter the molecule's properties.
Reductive Amination: Reductive amination offers a direct route to introduce diverse amine functionalities. wikipedia.org By reacting this compound with a wide array of primary or secondary amines in the presence of a mild reducing agent, a library of N-substituted this compound analogues can be generated. This method is widely used in medicinal chemistry to modulate the polarity and binding characteristics of molecules. Imine reductases from Streptomyces species have shown potential in the reductive amination of ketones and could be explored for stereoselective amination of the this compound aldehyde. novanet.caresearchgate.net
Olefination Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a powerful means to convert the carbonyl of the formyl group into a C=C double bond. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com This allows for the introduction of various substituted vinyl groups, extending the carbon skeleton of the this compound molecule and enabling further functionalization of the newly formed double bond.
Imines, Oximes, and Hydrazones: The formation of imines, oximes, and hydrazones from the this compound formyl group introduces new functionalities that can serve as handles for further conjugation or as modulators of biological activity themselves. nih.govaxispharm.comnih.govyoutube.comkhanacademy.org These reactions are generally high-yielding and proceed under mild conditions, making them attractive for the derivatization of complex molecules like this compound. nih.govaxispharm.comnih.govyoutube.comkhanacademy.org
The exploration of these functional group transformations is essential for generating a diverse range of this compound analogues, which can be used to probe structure-activity relationships and potentially lead to the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Streptose Research
High-Resolution NMR Spectroscopy for Streptose Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule. However, due to the complex nature of carbohydrate spectra, two-dimensional (2D) NMR techniques are often essential for unambiguous signal assignment and the determination of three-dimensional structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of the this compound Moiety within Dihydrostreptomycin (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | 5.2 - 5.4 | 100 - 102 |
| 2' | 3.8 - 4.0 | 72 - 74 |
| 3' | 3.6 - 3.8 | 75 - 77 |
| 4' | 4.0 - 4.2 | 80 - 82 |
| 5' | 1.2 - 1.4 | 20 - 22 |
| 6' (CHO) | 9.6 - 9.8 | 200 - 205 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent, pH, and specific derivative of streptomycin (B1217042) being analyzed.
Mass Spectrometry-Based Approaches for this compound Pathway Intermediates and Derivatives
Mass spectrometry (MS) is an indispensable technique for the identification and characterization of intermediates in the this compound biosynthetic pathway and its various derivatives. The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection of low-abundance metabolites and the determination of their elemental compositions.
Mass spectrometry is often coupled with liquid chromatography (LC-MS) to separate complex mixtures of metabolites before their introduction into the mass spectrometer. This approach has been successfully used in metabolomic studies of Streptomyces species to identify a wide range of secondary metabolites and their biosynthetic intermediates. nih.govresearchgate.net For the analysis of highly polar compounds like the sugar-nucleotide precursors of this compound, specific chromatographic techniques are required.
Hydrophilic Interaction Chromatography Coupled with Electrospray Ionization Quadrupole Ion Trap/Time-of-Flight Mass Spectrometry (HILIC-ESI-QIT/TOFMS) for Complex Mixture Analysis
Hydrophilic Interaction Chromatography (HILIC) is a powerful separation technique for highly polar compounds that are poorly retained on traditional reversed-phase columns. thermofisher.comsigmaaldrich.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
The coupling of HILIC with Electrospray Ionization (ESI) mass spectrometry provides a highly sensitive and selective method for the analysis of this compound pathway intermediates. ESI is a soft ionization technique that allows for the analysis of intact, non-volatile, and thermally labile molecules like sugar nucleotides. A Quadrupole Ion Trap (QIT) can be used to perform tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented to obtain structural information. A Time-of-Flight (TOF) mass analyzer provides high-resolution mass measurements, enabling the accurate determination of elemental compositions.
This HILIC-ESI-QIT/TOFMS methodology has been successfully applied to the analysis of impurities in streptomycin and dihydrostreptomycin. nih.gov This approach allows for the separation and identification of various streptomycin-related compounds, providing insights into the biosynthetic pathway and potential side reactions. For instance, the analysis of a streptomycin sample could reveal the presence of precursors like dTDP-L-dihydrothis compound, as well as degradation products or side-products formed during fermentation.
Table 2: Potential this compound Pathway Intermediates and Derivatives Amenable to HILIC-MS Analysis
| Compound | Molecular Formula | Expected [M-H]⁻ or [M+H]⁺ (m/z) |
| dTDP-glucose | C₁₆H₂₄N₂O₁₆P₂ | 565.0528 |
| dTDP-4-keto-6-deoxy-D-glucose | C₁₆H₂₂N₂O₁₅P₂ | 547.0422 |
| dTDP-L-dihydrothis compound | C₁₆H₂₆N₂O₁₅P₂ | 549.0735 |
| This compound | C₆H₁₀O₄ | 145.0506 (as [M-H]⁻) |
X-ray Crystallography of this compound-Related Enzymes and Their Complexes
X-ray crystallography is a powerful technique that provides atomic-level, three-dimensional structures of macromolecules, including the enzymes involved in the biosynthesis of this compound. By determining the precise arrangement of atoms in an enzyme and its active site, researchers can gain profound insights into its catalytic mechanism, substrate specificity, and interactions with inhibitors.
The biosynthesis of this compound from D-glucose involves a series of enzymatic steps. One of the key enzymes in this pathway is dTDP-glucose 4,6-dehydratase, often referred to as StrE in the context of streptomycin biosynthesis. This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, the first committed step in the pathway. The crystal structure of dTDP-D-glucose 4,6-dehydratase from various bacterial sources has been determined, revealing a homodimeric structure with each monomer consisting of two domains. nih.gov The N-terminal domain binds the NAD⁺ cofactor, while the C-terminal domain is responsible for binding the dTDP-D-glucose substrate. The active site is located in a cleft between these two domains and contains a highly conserved catalytic triad (B1167595) of tyrosine, lysine, and aspartate or glutamate (B1630785) residues.
Another crucial enzyme in the pathway is dTDP-L-dihydrothis compound synthase (StrM), which catalyzes a complex rearrangement of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-L-dihydrothis compound. While the crystal structure of StrM has not yet been fully elucidated, homology modeling based on the structures of related enzymes can provide valuable insights into its active site architecture and potential catalytic mechanism. The structural analysis of these enzymes, both individually and in complex with their substrates or inhibitors, is essential for understanding the intricate chemistry of this compound biosynthesis and for potential efforts in metabolic engineering to produce novel streptomycin analogs.
Table 3: Key Enzymes in the this compound Biosynthetic Pathway and their Structural Status
| Enzyme | Function in this compound Biosynthesis | PDB ID (Example) | Organism (Example) |
| dTDP-glucose synthase (StrD) | Formation of dTDP-D-glucose from glucose-1-phosphate and dTTP | - | Streptomyces griseus |
| dTDP-glucose 4,6-dehydratase (StrE) | Conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose | 1KBJ | Salmonella enterica |
| dTDP-4-dehydrorhamnose 3,5-epimerase-like enzyme (StrL) | Isomerization of dTDP-4-keto-6-deoxy-D-glucose | - | Streptomyces griseus |
| dTDP-L-dihydrothis compound synthase (StrM) | Synthesis of dTDP-L-dihydrothis compound | - | Streptomyces griseus |
Note: PDB IDs are provided for homologous enzymes where the specific structure from S. griseus may not be available.
Advanced Chromatographic Separation Techniques (e.g., HILIC) for this compound and its Metabolites
The separation and purification of this compound and its phosphorylated or nucleotide-activated metabolites from complex biological matrices present a significant analytical challenge due to their high polarity, structural similarity to other sugars, and the potential for anomeric isomerism. Advanced chromatographic techniques, particularly Hydrophilic Interaction Chromatography (HILIC), have emerged as powerful tools for addressing these challenges.
HILIC is well-suited for the separation of polar compounds, offering a complementary selectivity to reversed-phase chromatography. thermofisher.comsigmaaldrich.com In the context of this compound research, HILIC can be used to:
Separate this compound from other monosaccharides: The unique branched-chain structure of this compound can lead to different retention behavior on a HILIC column compared to linear hexoses and pentoses.
Resolve anomers of this compound: Reducing sugars like this compound can exist in solution as an equilibrium mixture of α and β anomers. HILIC has been shown to be effective in separating anomers of various carbohydrates, which can be important for understanding their specific biological activities.
Isolate this compound biosynthetic pathway intermediates: The highly polar sugar-nucleotide intermediates, such as dTDP-glucose and dTDP-L-dihydrothis compound, are ideal candidates for HILIC separation. This allows for their purification and subsequent analysis by other techniques like MS and NMR.
The choice of stationary phase (e.g., bare silica, amide, or zwitterionic) and mobile phase composition (e.g., acetonitrile (B52724) concentration, buffer type, and pH) are critical parameters that need to be optimized to achieve the desired separation. The use of HILIC coupled with sensitive detection methods like mass spectrometry or charged aerosol detection (CAD) provides a robust platform for the qualitative and quantitative analysis of this compound and its metabolites in various biological samples, including fermentation broths of Streptomyces griseus.
Role of Streptose in Complex Natural Product Assembly and Biological Recognition
Incorporation of Streptose into Aminoglycoside Antibiotics (e.g., Streptomycin)
This compound is a central and indispensable component of the aminoglycoside antibiotic streptomycin (B1217042), which is produced by the bacterium Streptomyces griseus. nih.gov The biosynthesis of streptomycin is a complex process where three distinct units are assembled and linked together: streptidine (B14820), this compound, and N-methyl-L-glucosamine. medchemexpress.com this compound forms the central scaffold of the molecule, acting as a bridge that connects the other two components through glycosidic bonds. medchemexpress.com
The biosynthesis of the this compound moiety itself is an intricate enzymatic process that begins with D-glucose. fda.gov Through a series of biochemical transformations, the glucose backbone is rearranged to form the characteristic branched, five-carbon furanose ring structure of this compound (specifically, a C-3-formyl derivative of 5-deoxy-L-lyxose). medchemexpress.com Once synthesized, this this compound unit is glycosidically incorporated into the growing streptomycin molecule, a critical step in the assembly of the final, biologically active antibiotic.
Comparative Analysis of this compound with Related Deoxysugars (e.g., Dihydrohydroxythis compound, Actinospectose)
The structural features of this compound are best understood when compared with other related, yet distinct, deoxysugars found in natural products. Dihydrohydroxythis compound and actinospectose serve as key examples for this comparative analysis.
Dihydrohydroxythis compound: This sugar is a component of the O-antigen in the lipopolysaccharide of the bacterium Coxiella burnetii. fda.govnih.gov Like this compound, its biosynthesis is believed to follow a similar pathway starting from TDP-glucose. fda.govchemicalbook.com However, a key structural difference is the presence of a hydroxymethyl group at the C-3 position instead of the formyl (aldehyde) group found in this compound. nih.gov This seemingly minor substitution results in a distinct chemical entity with different biological contexts.
Actinospectose: This sugar is a core component of the antibiotic spectinomycin (B156147), produced by Streptomyces spectabilis. nih.gov Unlike the more linear trisaccharide structure of streptomycin, spectinomycin possesses a rigid, fused tricyclic ring system. Actinospectose is the unusual sugar moiety that is fused via two linkages to the central aminocyclitol ring (spectinamine), creating this compact architecture. This contrasts sharply with this compound, which acts as a linear linking unit between two separate moieties in streptomycin.
The following table provides a comparative overview of these three deoxysugars.
| Feature | This compound | Dihydrohydroxythis compound | Actinospectose |
| Parent Compound | Streptomycin | Coxiella burnetii LPS | Spectinomycin |
| Core Structure | 5-deoxy-L-lyxofuranose derivative | 3-C-(hydroxymethyl)lyxose | Fused, tricyclic pyranobenzodioxin system |
| Key Functional Group | C-3 Formyl (-CHO) group | C-3 Hydroxymethyl (-CH₂OH) group | Ketone group within a cyclic hemiketal/acetal structure |
| Role in Molecule | Central linking sugar | O-antigen component | Integral part of a fused ring system |
Glycosylation Patterns and Linkage Analysis of this compound in Natural Products
A detailed analysis of the streptomycin molecule reveals the following specific linkages:
This compound to Streptidine: The this compound unit is linked to the streptidine moiety via a β-L-glycosidic bond. medchemexpress.com This linkage connects the anomeric carbon (C-1) of this compound to the hydroxyl group at the C-4 position of the streptidine ring. nih.gov
N-methyl-L-glucosamine to this compound: The N-methyl-L-glucosamine sugar is attached to the this compound unit through an α-L-glycosidic linkage. medchemexpress.com This bond is formed between the anomeric carbon (C-1) of the N-methyl-L-glucosamine and the hydroxyl group at the C-2 position of the this compound ring. nih.gov
These specific anomeric configurations (α and β) and linkage points are not random; they are determined by the high specificity of the glycosyltransferase enzymes involved in streptomycin biosynthesis. This precise glycosylation pattern ensures that the three components of streptomycin are held in a specific spatial orientation relative to one another, which is essential for its biological activity.
| Linkage | From Sugar (Anomeric Carbon) | To Sugar (Position) | Bond Type |
| Linkage 1 | This compound (C-1) | Streptidine (C-4) | β-L-glycosidic |
| Linkage 2 | N-methyl-L-glucosamine (C-1) | This compound (C-2) | α-L-glycosidic |
This compound's Contribution to Molecular Architecture and Ligand Binding Properties (Academic Focus)
The presence of the branched-chain and the specific glycosidic linkages originating from this compound impart a distinct three-dimensional conformation to the streptomycin molecule. This defined shape is crucial for its ability to fit into a specific binding pocket on the 16S rRNA of the bacterial 30S ribosomal subunit.
Research into the structure-activity relationship (SAR) of streptomycin has highlighted the critical importance of the C-3 formyl group on the this compound ring.
Oxidation of this aldehyde group to a carboxylic acid results in a loss of antibacterial activity.
Reduction of the aldehyde to an alcohol (forming dihydrostreptomycin) retains antibacterial activity but alters the toxicological profile.
Future Directions and Emerging Research Avenues in Streptose Studies
Advancements in Synthetic Biology for Optimized Streptose Production and Diversification
Synthetic biology offers a powerful toolkit for enhancing the production of this compound and creating novel this compound-containing molecules. The low yield of many natural products, including those containing this compound, from their native producers often hinders their study and development. nih.gov Synthetic biology approaches are being developed to overcome these limitations by engineering microbial hosts for optimized production. preprints.org
Key strategies in this area involve the refactoring of biosynthetic gene clusters (BGCs). This process includes replacing native regulatory elements, such as promoters and ribosome binding sites, with well-characterized synthetic parts to ensure high-level, predictable gene expression. preprints.org Furthermore, the assembly of entire BGCs into versatile surrogate hosts, often strains of Streptomyces that have been genome-minimized to reduce metabolic burden and increase precursor availability, is a promising approach. nih.govpreprints.org
CRISPR/Cas9-based genome editing technologies are facilitating the rapid and precise modification of these host organisms. preprints.orgresearchgate.net These tools allow for the targeted deletion of competing metabolic pathways, the integration of multiple copies of the this compound biosynthetic genes into the host chromosome for increased gene dosage, and the fine-tuning of gene expression to balance metabolic flux between primary growth and secondary metabolite production. nih.govpreprints.org
The development of metabolite-responsive promoters and biosensors represents another frontier. These genetic circuits can dynamically regulate the expression of the this compound biosynthetic pathway in response to the intracellular concentration of a specific precursor or intermediate, leading to autonomous optimization of production. nih.gov
Future diversification efforts will likely involve combining biosynthetic genes from different pathways to create novel "unnatural" natural products. By expressing the this compound BGC in a host that produces a different class of secondary metabolite, it may be possible to generate hybrid molecules with novel biological activities.
Table 1: Synthetic Biology Strategies for Enhanced this compound Production
| Strategy | Description | Potential Impact on this compound Production |
| Biosynthetic Gene Cluster (BGC) Refactoring | Replacing native regulatory elements with synthetic parts for optimized and predictable gene expression. preprints.org | Increased yield and titer of this compound-containing compounds. |
| Heterologous Expression in Optimized Hosts | Transferring the this compound BGC into a genome-minimized host with enhanced precursor supply. nih.govpreprints.org | Reduced metabolic burden on the production host, leading to higher productivity. |
| CRISPR-Based Genome Engineering | Precise and efficient editing of host genomes to eliminate competing pathways and integrate biosynthetic genes. preprints.orgresearchgate.net | Streamlined strain development and improved metabolic flux towards this compound. |
| Dynamic Metabolic Regulation | Employing biosensors and metabolite-responsive promoters to autonomously control pathway expression. nih.gov | Balanced cellular resources between growth and production for optimal yields. |
| Combinatorial Biosynthesis | Combining this compound biosynthetic genes with pathways for other natural products. | Creation of novel, diversified this compound-containing molecules with potentially new functions. |
Novel Enzymatic Discoveries and Mechanism Elucidation in this compound Biosynthesis
A detailed understanding of the enzymes involved in this compound biosynthesis is crucial for its manipulation and utilization. While the general pathway is known, the precise mechanisms of each enzymatic step, particularly the key carbon-carbon bond rearrangement, are still areas of active investigation.
Genome mining of the vast number of sequenced microbial genomes is expected to uncover novel enzymes with alternative or improved functionalities related to this compound biosynthesis. mdpi.comnih.gov Bioinformatic tools can identify cryptic BGCs that may contain genes for this compound synthesis, potentially revealing enzymes with different substrate specificities or catalytic efficiencies. nih.gov The discovery of new enzymes could provide a larger toolbox for synthetic biology applications and offer insights into the evolutionary diversification of this biosynthetic pathway.
A key area of focus is the detailed mechanistic study of the enzymes involved. For instance, cytochrome P450 monooxygenases are known to play a role in the biosynthesis of various secondary metabolites in Streptomyces, often catalyzing highly specific oxidation reactions. nih.gov Investigating whether such enzymes are involved in the this compound pathway or could be engineered to modify the this compound core would be a significant advancement.
The characterization of novel enzymes will rely on a combination of in vivo gene deletion studies, in vitro biochemical assays with purified enzymes, and heterologous expression of the biosynthetic genes. nih.gov These studies will not only confirm the function of newly discovered enzymes but also provide crucial data on their kinetics, substrate scope, and catalytic mechanisms.
Table 2: Research Focus on Novel Enzymes in this compound Biosynthesis
| Research Area | Key Objectives | Methodologies |
| Genome Mining | Identify novel this compound biosynthetic gene clusters and enzymes in diverse microorganisms. mdpi.comnih.gov | Bioinformatic analysis of genomic databases, searching for homologs of known this compound biosynthetic enzymes. |
| Enzyme Characterization | Elucidate the catalytic mechanism, substrate specificity, and kinetics of newly discovered enzymes. | In vitro biochemical assays, X-ray crystallography, cryo-electron microscopy. |
| Mechanism Elucidation | Understand the detailed chemical steps of the carbon skeleton rearrangement leading to the branched-chain structure of this compound. | Isotopic labeling studies, computational modeling, site-directed mutagenesis. |
| Discovery of Modifying Enzymes | Identify enzymes that could further functionalize the this compound moiety, such as glycosyltransferases or oxidoreductases. | Co-expression studies, screening of enzyme libraries. |
Computational Design of this compound-Based Molecular Architectures and Biosynthetic Pathways
Computational approaches are becoming increasingly integral to the design of novel molecules and the optimization of their production. nih.gov In the context of this compound, computational tools can be used to design new molecular architectures with desired properties and to model entire biosynthetic pathways for improved efficiency.
De novo protein design algorithms can be employed to create novel enzymes with altered substrate specificities or catalytic activities. nih.gov For example, it may be possible to computationally design a glycosyltransferase that can attach this compound to a wider range of acceptor molecules, thereby expanding the diversity of accessible this compound-containing compounds. Computational docking simulations can predict how engineered enzymes will bind to new substrates, guiding the design process. nih.gov
Structure-based design methods can be used to create novel this compound-based inhibitors of specific biological targets. mdpi.com By understanding the three-dimensional structure of a target protein, small molecules incorporating the this compound scaffold can be designed to fit into the active site and modulate its function. This approach has the potential to generate new therapeutic leads.
Furthermore, computational modeling of metabolic networks can help to identify bottlenecks in the this compound biosynthetic pathway and suggest genetic modifications to improve flux. nih.gov By simulating the flow of metabolites through the cell, researchers can predict the effects of gene knockouts or overexpressions, allowing for a more rational approach to strain engineering.
Table 3: Computational Approaches in this compound Research
| Computational Tool/Method | Application in this compound Research | Desired Outcome |
| Molecular Docking | Predict the binding of this compound-based ligands to target proteins. nih.gov | Design of novel inhibitors and bioactive molecules. |
| De Novo Enzyme Design | Create novel enzymes with tailored specificities for this compound or its precursors. nih.gov | Expansion of the enzymatic toolbox for this compound diversification. |
| Metabolic Pathway Modeling | Simulate the flux of metabolites through the this compound biosynthetic pathway to identify and alleviate bottlenecks. nih.gov | Optimized production of this compound in engineered hosts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidate the detailed reaction mechanisms of the enzymes involved in this compound biosynthesis. | Fundamental understanding of the catalytic processes. |
Broader Applications of this compound Research in Glycoscience and Chemical Biology
The study of this compound has broader implications for the fields of glycoscience and chemical biology. Glycans play fundamental roles in a vast array of biological processes, from cell-cell recognition to immune responses. nih.govneb.com The unique structure of this compound makes it a valuable tool for probing and understanding these processes.
Chemical biology approaches, such as metabolic glycan labeling, could be adapted for this compound. nih.gov By synthesizing this compound analogues containing bioorthogonal functional groups, it may be possible to incorporate them into the glycans of living cells. mit.edu This would allow for the visualization, tracking, and identification of this compound-containing glycoconjugates, providing insights into their biological roles.
This compound and its derivatives could also be used to develop novel chemical probes to study carbohydrate-binding proteins (lectins). The branched-chain structure of this compound presents a unique three-dimensional epitope that may allow for selective binding to specific lectins. Such probes would be valuable for identifying and characterizing new lectins and for understanding the principles of carbohydrate-protein interactions. nih.gov
Furthermore, the biosynthetic machinery for this compound could be harnessed to create novel glycosylated therapeutics. Glycosylation is a critical post-translational modification that affects the stability, solubility, and immunogenicity of protein drugs. The ability to attach this compound to proteins could lead to biotherapeutics with improved pharmacological properties.
The continued exploration of this compound will undoubtedly contribute to a deeper understanding of the fundamental principles of glycoscience and provide new tools for chemical biologists to dissect complex biological systems. nih.gov
Table 4: Potential Applications of this compound in Glycoscience and Chemical Biology
| Application Area | Description | Potential Impact |
| Metabolic Glycan Labeling | Use of this compound analogues with bioorthogonal tags to label and study glycoconjugates in living systems. nih.govmit.edu | Elucidation of the biological roles of this compound-containing molecules. |
| Chemical Probes for Lectins | Synthesis of this compound-based ligands to identify and characterize carbohydrate-binding proteins. nih.gov | Discovery of new lectins and a better understanding of carbohydrate recognition. |
| Glycoengineering of Therapeutics | Enzymatic or chemical attachment of this compound to protein drugs to enhance their properties. | Development of next-generation biotherapeutics with improved efficacy and safety. |
| Probing Glycosyltransferase Activity | Use of this compound and its derivatives as substrates to study the specificity and mechanism of glycosyltransferases. | Fundamental insights into the enzymes that build complex carbohydrates. |
Q & A
Q. Advanced: How can experimental design mitigate interference from co-eluting metabolites during this compound quantification?
Answer: Employ a tiered approach:
- Step 1: Pre-purify samples using size-exclusion chromatography to remove high-molecular-weight contaminants.
- Step 2: Optimize LC-MS parameters (e.g., collision energy, column temperature) using a this compound standard spiked into a control matrix.
- Step 3: Validate with spike-and-recovery assays to confirm minimal matrix effects (<15% variance) .
Basic: What frameworks guide hypothesis formulation for this compound’s role in microbial pathogenesis?
Answer: Use the PECO framework (Population: target microbe; Exposure: this compound presence; Comparator: this compound-deficient mutants; Outcome: virulence metrics) to structure causal hypotheses. Prioritize in vitro assays (e.g., biofilm quantification) before animal models .
Q. Advanced: How to resolve contradictions in this compound’s reported immunomodulatory effects across studies?
Answer: Conduct a systematic review with meta-analysis:
- Data Synthesis: Stratify studies by model organism (e.g., murine vs. human cell lines) and dosage ranges.
- Bias Assessment: Apply the ROBINS-I tool to evaluate confounding variables (e.g., cross-reactive antibodies in ELISA kits) .
- Conclusion: If heterogeneity remains high (I² > 50%), perform in situ hybridization to localize this compound in tissues, clarifying context-dependent effects .
Basic: What statistical approaches are robust for analyzing this compound biosynthesis gene expression data?
Answer: For RNA-seq data, use non-parametric tests (e.g., Mann-Whitney U) if sample sizes are small (n < 10). Normalize reads via TPM (Transcripts Per Million) and validate with qPCR on key genes (e.g., stpS) using the ΔΔCt method .
Q. Advanced: How to design a longitudinal study tracking this compound accumulation in host tissues?
Answer:
- Sampling Strategy: Collect tissues at multiple timepoints post-infection (e.g., 24h, 72h, 1 week).
- Analytical Method: Use MALDI-TOF imaging for spatial-temporal mapping, paired with mixed-effects models to account for intra-subject variability .
- Power Analysis: Calculate sample size via G*Power, assuming α=0.05, β=0.2, and effect size derived from pilot data .
Basic: Which in silico tools predict this compound’s interaction with host receptors?
Answer: Molecular docking (AutoDock Vina) against TLR-2/4 receptors, followed by MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns). Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (ka/kd rates) .
Q. Advanced: How to address discrepancies between computational predictions and empirical binding assays for this compound?
Answer:
- Re-evaluate Parameters: Adjust force fields in simulations (e.g., AMBER vs. CHARMM) to better model carbohydrate-protein interactions.
- Experimental Triangulation: Combine SPR with ITC (isothermal titration calorimetry) to measure enthalpy-driven vs. entropy-driven binding .
- Contradiction Protocol: If disparities persist, use cryo-EM to resolve atomic-level structures of this compound-receptor complexes .
Basic: What criteria ensure reproducibility in this compound extraction protocols?
Answer: Document:
- Solvent System: Polar protic solvents (e.g., 80% ethanol) for optimal solubility.
- Temperature Control: ≤4°C to prevent enzymatic degradation.
- Reference Standards: Include a commercially purified this compound batch in every extraction run .
Q. Advanced: How to optimize this compound yield in low-abundance microbial strains?
Answer:
- Strain Engineering: Overexpress putative biosynthetic genes (e.g., stpA-K) via CRISPR-Cas8.
- Fermentation Optimization: Use response surface methodology (RSM) to model interactions between pH, temperature, and aeration .
- Analytical Validation: Quantify yield via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection), achieving LOD ≤0.1 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
